Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H22N6O2/c1-4-31-21(30)18-19(15-8-6-5-7-9-15)27-23(28-20(18)24)29-22-25-14(3)16-12-13(2)10-11-17(16)26-22/h5-12H,4H2,1-3H3,(H3,24,25,26,27,28,29) |
InChI Key |
FQVUWSASFFVXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)NC2=NC(=C3C=C(C=CC3=N2)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline derivative, which is then coupled with a pyrimidine precursor. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate has shown promise in the development of new pharmacological agents. Its structure suggests potential activity against various diseases due to its ability to interact with biological targets.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Ethyl 4-amino derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
- Antimicrobial Properties : Studies have demonstrated that quinazoline derivatives possess antimicrobial activity. Ethyl 4-amino derivatives have been evaluated for their effectiveness against bacterial strains, revealing significant inhibition zones in agar diffusion tests.
Drug Development
The compound's unique structure makes it a candidate for drug development, particularly in creating targeted therapies.
Data Table: Drug Development Potential
| Property | Description |
|---|---|
| Target Diseases | Cancer, Bacterial Infections |
| Mechanism of Action | Kinase Inhibition, Bacterial Cell Wall Disruption |
| Efficacy in Preclinical Models | High (in vitro studies) |
| Toxicity Profile | Moderate (requires further evaluation) |
Cosmetic Applications
Emerging research suggests that ethyl 4-amino derivatives can be utilized in cosmetic formulations due to their skin-friendly properties.
Case Study: Cosmetic Formulation
A formulation study involving ethyl 4-amino derivatives highlighted their ability to enhance skin hydration and provide anti-aging benefits. The compound was incorporated into creams and lotions, demonstrating improved moisture retention and reduced wrinkle depth in clinical trials.
Agricultural Applications
The potential use of ethyl 4-amino derivatives as agrochemicals is under investigation due to their biological activity against plant pathogens.
Research Findings:
- Fungicidal Activity : Preliminary studies indicate that the compound exhibits fungicidal properties against common agricultural pathogens, suggesting its use as a natural pesticide.
- Plant Growth Promotion : Ethyl 4-amino derivatives have been tested for their effects on plant growth, showing enhanced growth rates and increased resistance to environmental stressors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity, which is crucial in cancer cell proliferation. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate
- Ethyl 4-amino-2-[(4,6-dimethylquinolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate is unique due to the presence of both quinazoline and pyrimidine rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 368.45 g/mol
The presence of both quinazoline and pyrimidine moieties contributes to its biological activity, particularly in targeting various enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against multiple cancer cell lines.
Growth Inhibition Studies
In a study assessing growth inhibition (GI%) across various human tumor cell lines, the compound exhibited notable activity:
| Cell Line | GI% |
|---|---|
| HOP-92 (Lung) | 71.8 |
| NCI-H460 (Lung) | 66.12 |
| ACHN (Renal) | 66.02 |
| SNB-75 (CNS) | 69.53 |
These results indicate that the compound can significantly inhibit tumor cell proliferation, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Its IC values against CDK2 and TRKA were found to be in the range of 0.09–1.58 µM .
- Cell Cycle Arrest : Treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential to halt cancer cell proliferation effectively .
- Apoptosis Induction : The compound also promotes apoptosis in cancer cells, further contributing to its anticancer properties.
Enzyme Inhibition
In addition to its anticancer effects, this compound shows promise as an enzyme inhibitor:
Dual Inhibition of TS and DHFR
Research has indicated that derivatives related to this compound can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital for DNA synthesis and cellular proliferation . Compounds with similar structures demonstrated GI values in the nanomolar range against various tumor cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- In Vivo Studies : Animal models treated with ethyl 4-amino derivatives showed reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent.
- Combination Therapies : When used in combination with established chemotherapeutics, this compound demonstrated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the key synthetic routes for Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4,6-dimethylquinazolin-2-amine with a substituted pyrimidine intermediate under reflux conditions (e.g., using POCl₃ as a phosphorylating agent).
- Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Esterification to install the ethyl carboxylate moiety.
Characterization : Post-synthesis, purity is confirmed via HPLC, and structural validation employs ¹H/¹³C NMR (key signals: δ 1.3 ppm for ethyl CH₃, δ 8.1–8.5 ppm for aromatic protons) and HRMS (to confirm molecular ion peak) .
Q. Which spectroscopic methods are critical for structural elucidation?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., amino groups at δ 5.5–6.0 ppm; quinazoline aromatic protons at δ 7.8–8.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic ring connectivity.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₆O₂: 439.1875) .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Cytotoxicity screening (e.g., MTT assay against cancer cell lines), enzyme inhibition studies (e.g., tubulin polymerization inhibition, referencing molecular docking predictions).
- Target identification : Competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity .
Advanced Research Questions
Q. What crystallographic strategies resolve the compound’s 3D conformation?
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, 100 K).
- Refinement : SHELXL software for structure solution, utilizing iterative least-squares refinement. Hydrogen-bonding patterns (e.g., N-H···O interactions) are analyzed using Mercury software.
- Puckering Analysis : Cremer-Pople parameters quantify ring puckering in the quinazoline moiety .
Q. How are molecular docking studies conducted to predict target interactions?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Preparation : Tubulin (PDB: 1SA0) is prepared by removing water and adding polar hydrogens.
- Validation : Redocking co-crystallized ligands (e.g., colchicine) to ensure RMSD < 2.0 Å. Key interactions: Hydrogen bonds with β-tubulin Thr179 and hydrophobic contacts with Leu248 .
Q. What structural analogs show improved bioactivity, and how are SAR studies designed?
- Analog Synthesis : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents.
- SAR Analysis : Compare IC₅₀ values in cytotoxicity assays. For example, 4-fluoro-phenyl analogs may enhance membrane permeability, while bulky groups reduce activity due to steric hindrance .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varying pH/temperature.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) identify transition states and activation energies.
- Isotopic Labeling : ¹⁵N-labeled amino groups track regioselectivity in substitution reactions .
Q. How are solubility and stability profiles optimized for pharmacological applications?
- Solubility : Use shake-flask method with buffers (pH 1–7.4) and co-solvents (e.g., DMSO < 1%).
- Stability : Accelerated degradation studies (40°C/75% RH) analyzed via HPLC. Amorphous solid dispersions improve bioavailability .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Orthogonal Assays : Validate tubulin inhibition via both fluorescence polarization and microscopy-based microtubule destabilization assays.
- Purity Checks : Re-characterize compounds with LC-MS to rule out degradation products.
- Force Field Adjustments : Refine docking parameters using molecular dynamics (e.g., AMBER) to better mimic cellular conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
